molecular formula C18H16N4O2S B293660 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Katalognummer B293660
Molekulargewicht: 352.4 g/mol
InChI-Schlüssel: OVMYQJJIXHQSKV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as EMTDT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential therapeutic applications. EMTDT belongs to the class of triazolo-thiadiazole derivatives, which have been found to possess various biological activities, including anti-inflammatory, antimicrobial, antitumor, and anticonvulsant properties. In

Wirkmechanismus

The exact mechanism of action of 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, several studies have suggested that 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exerts its biological activities through the modulation of various signaling pathways. 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a key regulator of inflammation. Additionally, 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability and seizure activity.
Biochemical and Physiological Effects
6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects. 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are involved in the pathogenesis of various inflammatory diseases. Additionally, 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is a key enzyme involved in the production of prostaglandins, which are involved in the regulation of inflammation and pain. Moreover, 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages as a potential therapeutic agent. 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit potent biological activities against various diseases, including inflammation, infection, cancer, and epilepsy. Additionally, 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess good pharmacokinetic and pharmacodynamic properties, which make it a potential candidate for drug development. However, there are also some limitations associated with the use of 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments. The synthesis of 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex process that requires specialized equipment and expertise. Additionally, the toxicity and safety profile of 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have not been fully established, which may limit its use in clinical applications.

Zukünftige Richtungen

There are several future directions for the research on 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the potential directions is to further investigate the mechanism of action of 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its interaction with various signaling pathways. Additionally, further studies are needed to determine the toxicity and safety profile of 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in preclinical and clinical studies. Moreover, the potential applications of 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in combination with other drugs or therapies should be explored. Finally, the development of novel 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and effective therapeutic agents.

Synthesemethoden

The synthesis of 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature using various methods. One of the most commonly used methods involves the reaction of 2-ethoxybenzaldehyde, 4-methoxyphenylhydrazine, and 2-aminothiophenol in the presence of acetic acid and glacial acetic acid. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography to obtain pure 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Wissenschaftliche Forschungsanwendungen

6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. Several studies have reported that 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits significant anti-inflammatory, antimicrobial, antitumor, and anticonvulsant activities. 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, such as rheumatoid arthritis, Crohn's disease, and multiple sclerosis. Additionally, 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to possess antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Moreover, 6-(2-Ethoxyphenyl)-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to possess anticonvulsant activity, which makes it a potential candidate for the treatment of epilepsy.

Eigenschaften

Molekularformel

C18H16N4O2S

Molekulargewicht

352.4 g/mol

IUPAC-Name

6-(2-ethoxyphenyl)-3-(4-methoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H16N4O2S/c1-3-24-15-7-5-4-6-14(15)17-21-22-16(19-20-18(22)25-17)12-8-10-13(23-2)11-9-12/h4-11H,3H2,1-2H3

InChI-Schlüssel

OVMYQJJIXHQSKV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC

Kanonische SMILES

CCOC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.